molecular formula C11H17NO2 B12903187 Ethanone, 1-(5-hexyl-3-isoxazolyl)- CAS No. 491841-08-8

Ethanone, 1-(5-hexyl-3-isoxazolyl)-

Cat. No.: B12903187
CAS No.: 491841-08-8
M. Wt: 195.26 g/mol
InChI Key: VAVAYXLLKJSBHG-UHFFFAOYSA-N
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Description

"Ethanone, 1-(5-hexyl-3-isoxazolyl)-" is a ketone derivative featuring a 3-isoxazolyl ring substituted with a hexyl group at the 5-position. The hexyl chain likely enhances lipophilicity, influencing solubility and bioavailability compared to shorter-chain or aromatic analogs .

Properties

CAS No.

491841-08-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(5-hexyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C11H17NO2/c1-3-4-5-6-7-10-8-11(9(2)13)12-14-10/h8H,3-7H2,1-2H3

InChI Key

VAVAYXLLKJSBHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=NO1)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-hexylisoxazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a β-diketone with hydroxylamine can lead to the formation of the isoxazole ring . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

1-(5-Hexylisoxazol-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Hexylisoxazol-3-yl)ethanone has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown promise as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of "Ethanone, 1-(5-hexyl-3-isoxazolyl)-" with related compounds:

Compound Name Molecular Formula Substituent(s) Core Ring Molecular Weight (g/mol) Key References
Ethanone, 1-(5-hexyl-3-isoxazolyl)- C11H17NO2* 5-hexyl Isoxazole 199.26* Inferred
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- C10H17NO2 2-propyl, 4,4-dimethyl Oxazoline 183.25
1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone C11H8ClNO2* 5-(3-chlorophenyl) Isoxazole 221.64*
1-(2-Chlorophenyl)ethanone C8H7ClO 2-chlorophenyl Phenyl 154.60

*Inferred based on structural analogs.

Key Observations:

  • Substituent Effects : The hexyl chain in the target compound likely increases lipophilicity compared to shorter alkyl (e.g., propyl in ) or aromatic (e.g., chlorophenyl in ) groups. This may enhance membrane permeability in biological systems.

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